molecular formula C18H17NO3 B2434627 N-([2,3'-bifuran]-5-ylmethyl)-4-ethylbenzamide CAS No. 2034565-88-1

N-([2,3'-bifuran]-5-ylmethyl)-4-ethylbenzamide

Cat. No. B2434627
CAS RN: 2034565-88-1
M. Wt: 295.338
InChI Key: WSSRKNRHDLAIJS-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of such a compound would likely involve several steps, including the formation of the bifuran moiety and the subsequent attachment of the benzamide group. The exact method would depend on the specific reagents and conditions used .


Molecular Structure Analysis

The molecular structure of this compound would be determined by techniques such as X-ray crystallography, nuclear magnetic resonance (NMR) spectroscopy, and mass spectrometry .


Chemical Reactions Analysis

The chemical reactions involving this compound would depend on its functional groups. The bifuran moiety might undergo reactions typical of aromatic compounds, while the amide group could participate in various acid-base or nucleophilic substitution reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound, such as its melting point, solubility, and stability, would be determined by its molecular structure. Techniques such as thermal analysis, solubility testing, and stability studies could be used .

Scientific Research Applications

DNA Repair and Toxicity Studies

  • Effect of 3-Aminobenzamide on Toxicity and Transformation : 3-Aminobenzamide, a nuclear poly ADP-ribosyl synthetase inhibitor, showed effects on altering toxicity and transformation induced by certain chemicals in cells. This highlights the role of poly ADP-ribosylation in DNA repair mechanisms and chemical-induced cellular transformations (Lubet et al., 1984).

Insect Repellent Studies

  • Behavioral and Toxicological Responses to DEET : Research on DEET (N,N-Diethyl-3-methylbenzamide) explored its repellent effectiveness and toxicological impacts on insects, which could be relevant to understanding the biological activity of similar compounds (Alzogaray, 2015).

Catalytic Synthesis Applications

  • Palladium Iodide Catalyzed Carbonylation : A study on the carbonylation of 2-alkynylbenzamides under palladium iodide catalysis to produce isoindolinone and isobenzofuranimine derivatives showcases the utility of benzamide derivatives in facilitating complex organic syntheses (Mancuso et al., 2014).

Polymer Research

  • Synthesis and Characterization of Novel Aromatic Polyimides : The creation of new polymers using benzamide derivatives indicates the versatility of such compounds in developing materials with desirable thermal and solubility properties (Butt et al., 2005).

Mechanism of Action

If this compound has biological activity, its mechanism of action would depend on its structure and the specific biological target it interacts with. This could be determined through various biochemical and biophysical assays .

Safety and Hazards

The safety and hazards associated with this compound would depend on its physical and chemical properties, as well as its biological activity. Appropriate safety measures should be taken when handling this compound, and its disposal should be carried out in accordance with local regulations .

properties

IUPAC Name

4-ethyl-N-[[5-(furan-3-yl)furan-2-yl]methyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17NO3/c1-2-13-3-5-14(6-4-13)18(20)19-11-16-7-8-17(22-16)15-9-10-21-12-15/h3-10,12H,2,11H2,1H3,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WSSRKNRHDLAIJS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)C(=O)NCC2=CC=C(O2)C3=COC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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